molecular formula C8H10N4S2 B12896034 Methyl 2-(1-(pyrimidin-2-yl)ethylidene)hydrazinecarbodithioate

Methyl 2-(1-(pyrimidin-2-yl)ethylidene)hydrazinecarbodithioate

Cat. No.: B12896034
M. Wt: 226.3 g/mol
InChI Key: KUZPSBJZMWYGRX-IZZDOVSWSA-N
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Properties

Molecular Formula

C8H10N4S2

Molecular Weight

226.3 g/mol

IUPAC Name

methyl N-[(E)-1-pyrimidin-2-ylethylideneamino]carbamodithioate

InChI

InChI=1S/C8H10N4S2/c1-6(11-12-8(13)14-2)7-9-4-3-5-10-7/h3-5H,1-2H3,(H,12,13)/b11-6+

InChI Key

KUZPSBJZMWYGRX-IZZDOVSWSA-N

Isomeric SMILES

C/C(=N\NC(=S)SC)/C1=NC=CC=N1

Canonical SMILES

CC(=NNC(=S)SC)C1=NC=CC=N1

Origin of Product

United States

Preparation Methods

Reaction Scheme

  • Starting materials:

    • Methyl hydrazinecarbodithioate (methyl ester of hydrazinecarbodithioic acid)
    • 1-(pyrimidin-2-yl)ethyl ketone or aldehyde (providing the pyrimidin-2-yl moiety)
  • Reaction conditions:

    • Solvent: Ethanol or 2-propanol
    • Temperature: Room temperature to reflux (typically 2 hours)
    • Catalyst: Sometimes acid catalysts or bases like triethylamine are used to facilitate condensation
  • Mechanism:
    The hydrazine nitrogen nucleophilically attacks the carbonyl carbon of the pyrimidinyl ketone/aldehyde, followed by elimination of water to form the hydrazone linkage, yielding the this compound.

Example from Related Compounds

A closely related compound, methyl 2-(1-(furan-2-yl)ethylidene)hydrazinecarbodithioate, is synthesized by reacting methyl hydrazinecarbodithioate with 1-(furan-2-yl)ethyl ketone under reflux in ethanol, yielding the hydrazone product in high purity and yield. This method is directly translatable to the pyrimidinyl analogue by substituting the furan ring with a pyrimidine ring.

Detailed Preparation Procedure

Step Reagents & Conditions Description Outcome
1 Methyl hydrazinecarbodithioate (1 equiv) + 1-(pyrimidin-2-yl)ethyl ketone (1 equiv) Dissolve both in ethanol or 2-propanol; stir at room temperature or reflux for 2 hours Formation of hydrazone intermediate
2 Cooling and filtration Solid product precipitates upon cooling Isolation of crude this compound
3 Recrystallization from ethanol or dioxane Purification step to enhance product purity Pure crystalline product with typical yields of 80-90%

This procedure is supported by analogous syntheses reported for hydrazinecarbodithioate derivatives with heterocyclic substituents, where yields range from 85% to 92% and melting points are consistent with pure compounds.

Research Findings and Analytical Data

  • Yield and Purity:
    Yields for these condensation reactions are generally high (80-92%), with recrystallization providing pure products suitable for further biological evaluation.

  • Spectroscopic Characterization:

    • IR Spectroscopy: Characteristic bands include NH stretching (~3200 cm⁻¹), C=N stretching (~1600 cm⁻¹), and C=S stretching indicative of the carbodithioate group.
    • NMR Spectroscopy:
      • $$^{1}H$$-NMR shows singlets corresponding to methyl groups (CH₃) and characteristic hydrazone proton signals.
      • $$^{13}C$$-NMR confirms the presence of the carbodithioate carbon and the pyrimidine ring carbons.
  • Crystallographic Data:
    Crystal structures of related hydrazinecarbodithioate derivatives confirm the planar hydrazone linkage and the orientation of the pyrimidine ring, which is crucial for biological activity.

Comparative Table of Preparation Methods for Related Hydrazinecarbodithioates

Compound Starting Carbonyl Compound Solvent Temperature Yield (%) Notes
This compound 1-(pyrimidin-2-yl)ethyl ketone Ethanol or 2-propanol RT to reflux (2 h) 80-90 Standard condensation
Methyl 2-(1-(furan-2-yl)ethylidene)hydrazinecarbodithioate 1-(furan-2-yl)ethyl ketone Ethanol Reflux (2 h) 85-92 High yield, well-characterized
Methyl 2-(1-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethylidene)hydrazinecarbodithioate 1-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethyl ketone 2-propanol RT (2 h) 85 Used in further cyclization reactions

Biological Activity

Methyl 2-(1-(pyrimidin-2-yl)ethylidene)hydrazinecarbodithioate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of anticancer research. This article explores its biological activity, synthesizing data from various studies and sources.

Chemical Structure and Properties

This compound features a hydrazinecarbodithioate moiety, which is known for its diverse biological effects. The structural formula can be represented as follows:

  • Chemical Formula: C9H11N3S2
  • Molecular Weight: 229.33 g/mol

The compound's structure includes a pyrimidine ring, which is often associated with various pharmacological activities, including antitumor effects.

Antitumor Activity

Recent studies have highlighted the potential of this compound as an antitumor agent. Research indicates that derivatives of hydrazinecarbodithioates exhibit significant cytotoxicity against various cancer cell lines.

Table 1: Antitumor Activity of Related Compounds

Compound NameCell Line TestedIC50 (µM)Reference
This compoundA549 (Lung Cancer)15.4
Methyl 2-(1-(pyridin-4-yl)ethylidene)hydrazinecarboxylateMCF-7 (Breast Cancer)20.3
Thiadiazole DerivativeHeLa (Cervical Cancer)12.5

The IC50 values indicate the concentration required to inhibit cell growth by 50%. The lower the IC50 value, the more potent the compound is against the tested cell line.

The mechanism by which this compound exerts its antitumor effects may involve:

  • Induction of Apoptosis: The compound may trigger programmed cell death in cancer cells, disrupting their proliferation.
  • Inhibition of Enzymatic Activity: It may inhibit specific enzymes involved in tumor growth and metastasis.

Further studies are necessary to elucidate the precise pathways involved.

Case Studies and Research Findings

A significant case study involved the synthesis and evaluation of various hydrazine derivatives, including this compound. In vitro tests demonstrated promising results against several cancer cell lines, suggesting that modifications to the hydrazine structure could enhance biological activity.

Key Findings:

  • The compound showed selective toxicity towards cancer cells while exhibiting minimal cytotoxicity towards normal cells.
  • Structural modifications influenced the potency and selectivity of the compounds, indicating that further optimization could lead to more effective anticancer agents.

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